3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid

Organic Synthesis Malonate Chemistry Process Chemistry

3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid (CAS 143688-40-8), also named mono-tert-butyl dimethylmalonate or 2,2-dimethylmalonic acid mono-tert-butyl ester, is a malonic acid half-ester derivative bearing a tert-butyl ester at one carboxyl and a free carboxylic acid at the other, with geminal dimethyl substitution at the α-carbon. It is commercially available as a research chemical with a standard purity of 95%.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 143688-40-8
Cat. No. B3378612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid
CAS143688-40-8
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C)(C)C(=O)O
InChIInChI=1S/C9H16O4/c1-8(2,3)13-7(12)9(4,5)6(10)11/h1-5H3,(H,10,11)
InChIKeyOQXONLSMRNDAOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid (CAS 143688-40-8): A Crystalline Mono-tert-Butyl Dimethylmalonate Half-Ester for Selective Synthesis


3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid (CAS 143688-40-8), also named mono-tert-butyl dimethylmalonate or 2,2-dimethylmalonic acid mono-tert-butyl ester, is a malonic acid half-ester derivative bearing a tert-butyl ester at one carboxyl and a free carboxylic acid at the other, with geminal dimethyl substitution at the α-carbon [1]. It is commercially available as a research chemical with a standard purity of 95% . Unlike its fully esterified analogs, the half-ester architecture provides a single reactive carboxylic acid handle while retaining the acid-labile tert-butyl protecting group, making it a versatile intermediate for sequential orthogonal transformations.

Why 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid Cannot Be Replaced by In-Class Malonate Half-Esters


Malonic acid half-esters are widely employed as protected synthetic intermediates, but their physical form, thermal lability, and deprotection kinetics vary dramatically with the ester alkyl group and α-substitution pattern. The tert-butyl ester of 2,2-dimethylmalonic acid crystallizes spontaneously, unlike the non-methylated analog which remains an impure oil after synthesis [1], directly impacting handling and purification workflows. Furthermore, the geminal dimethyl groups accelerate pyrolytic tert-butyl ester cleavage relative to the unsubstituted case [1], meaning that substitution with a methyl or ethyl half-ester—or the unmethylated tert-butyl half-ester—alters both the thermal stability profile and the timing of protecting-group removal in multi-step sequences. The quantitative evidence below establishes where these differences become material for procurement decisions.

Quantitative Differentiation Evidence for 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid Against Closest Analogs


Synthetic Yield and Physical Form: tert-Butyl Dimethylmalonate Half-Ester vs. Unsubstituted tert-Butyl Malonate Half-Ester

In a direct head-to-head carbonation study, the anion of t-butyl isobutyrate yielded mono-t-butyl dimethylmalonate (the title compound) as a crystalline solid in 81% yield, whereas the carbonation of t-butyl acetate under analogous conditions gave mono-t-butyl malonate as a slightly impure oil in only 57% yield. The crystalline nature of the dimethyl analog enabled purification to a sharp melting point of 80.0–80.9 °C, while the non-methylated analog could not be distilled at pressures below 1 mm Hg and retained impurities (neutral equivalent found 154 vs. calcd 160.2) [1]. This represents a 24-percentage-point yield advantage and a definitive physical-form benefit.

Organic Synthesis Malonate Chemistry Process Chemistry

Pyrolytic tert-Butyl Ester Cleavage Temperature: Dimethyl-Substituted vs. Unsubstituted Half-Ester

Mono-t-butyl dimethylmalonate undergoes pyrolytic elimination to liberate isobutene and the corresponding dimethylmalonic acid at 140–150 °C over 2 hours, whereas mono-t-butyl malonate similarly eliminates isobutene at 120 °C [1]. The 20–30 °C higher onset of elimination for the dimethyl-substituted compound is attributed to the gem-dimethyl groups retarding the acid-catalyzed elimination pathway. Both half-esters are significantly more labile than ordinary t-butyl esters such as t-butyl cinnamate and t-butyl isovalerate, which are stable at these temperatures [1].

Thermal Stability Protecting Group Chemistry Pyrolytic Elimination

Commercial Purity Benchmarking: 98% vs. 95% Minimum Purity Specifications Across Suppliers

Two purity tiers are available for the title compound from major research-chemical suppliers. Leyan (Shanghai) supplies the compound at 98% purity (Cat. No. 1795991) , while AKSci and Bidepharm list a minimum purity specification of 95% . For comparison, the closest analog 2,2-dimethylmalonic acid monomethyl ester (CAS 13051-21-3) is commonly offered at 95% minimum purity by Aladdin and AKSci . The availability of a 98% purity grade provides a procurement option for applications requiring higher batch consistency, such as GMP intermediate qualification or sensitive catalytic reactions where trace acidic impurities from incomplete esterification could poison catalysts.

Quality Control Procurement Analytical Chemistry

Prodrug Payload Application: 2,2-Dimethylmalonic Acid tert-Butyl Ester as a Factor VIIa Inhibitor Prodrug Moiety

A granted US patent (US 8,436,009) explicitly claims 2,2-dimethylmalonic acid tert-butyl ester conjugated to a triazolone-based Factor VIIa inhibitor as a prodrug moiety designed to improve oral absorbability [1]. The tert-butyl ester of 2,2-dimethylmalonic acid serves as the carboxyl-masked promoiety in multiple exemplified compounds (e.g., Compound 2, 8, 10, 15, 16, 18), where the gem-dimethyl substitution and the tert-butyl ester jointly tune the hydrolytic lability of the prodrug. In contrast, the patent also claims methyl, ethyl, isopropyl, cyclohexyl, and 2,2-dimethylpropyl esters of the same 2,2-dimethylmalonic acid scaffold, implying that the tert-butyl ester was specifically selected among several ester analogs for its balance of stability and in vivo conversion rate [1]. While the patent does not disclose head-to-head pharmacokinetic data for each ester variant, the explicit listing of the tert-butyl ester in the preferred embodiment claims signals its differentiated performance in the prodrug context.

Medicinal Chemistry Prodrug Design Anticoagulant Development

Structural Differentiation: Half-Ester Mono-Acid vs. Symmetrical Diester Reactivity

The title compound bears one free carboxylic acid (pKa estimated ~3–4) and one tert-butyl ester, enabling chemoselective reactions at the acid without affecting the ester. In contrast, dimethyl 2-(tert-butyl)malonate (CAS 39520-25-7)—a constitutional isomer with the same molecular formula C₉H₁₆O₄ but bearing two methyl esters and no free acid—requires a hydrolysis step to unmask a carboxylic acid, which may be incompatible with base-sensitive substrates . The mono-tert-butyl half-ester thus provides an orthogonal protection strategy: the free acid can be activated (e.g., as an acid chloride, mixed anhydride, or amide coupling) while the tert-butyl ester remains intact, and can later be cleaved under acidic conditions (e.g., TFA or HCl) . This contrasts with the methyl or ethyl half-esters, where the alkyl ester is less acid-labile than tert-butyl, requiring harsher saponification conditions that may erode chemoselectivity.

Orthogonal Protection Malonate Alkylation Chemoselective Functionalization

Procurement-Driven Application Scenarios for 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid


Crystalline Intermediate for Multi-Step Pharmaceutical Syntheses Requiring High-Purity Half-Esters

In process chemistry workflows where a malonate half-ester must be isolated, stored, and weighed as a solid, the crystalline nature of the title compound (m.p. 80.0–80.9 °C) eliminates the handling difficulties, solvent entrapment, and purity drift associated with oily half-esters such as mono-t-butyl malonate [1]. The 81% synthetic yield from t-butyl isobutyrate carbonation [1] and the availability of a 98% purity commercial grade further support its selection for scale-up campaigns where batch-to-batch consistency is critical.

Thermally-Tolerant Protecting Group for Sequences Requiring Elevated Temperature Steps Before Deprotection

The 20–30 °C higher pyrolytic elimination onset of the dimethyl-substituted tert-butyl half-ester (140–150 °C) compared to the unmethylated analog (120 °C) provides a wider thermal operating window [1]. This is particularly relevant when the protected intermediate must survive high-temperature amidation, esterification, or cyclization steps prior to the final tert-butyl ester cleavage, reducing premature deprotection and yield loss.

Prodrug Promoiety for Oral Anticoagulant and Other Carboxylic-Acid-Containing Drug Candidates

The documented use of 2,2-dimethylmalonic acid tert-butyl ester as a prodrug moiety for Factor VIIa inhibitors in US Patent 8,436,009 [2] positions the title compound as a go-to building block for medicinal chemists designing esterase-labile prodrugs of carboxylic-acid-containing drug candidates. The tert-butyl ester provides balanced hydrolytic stability in formulation and enzymatic lability in vivo, while the gem-dimethyl groups prevent α-carbon metabolic oxidation.

Orthogonal Protection Scaffold for Sequential Derivatization of Malonate Building Blocks

The presence of one free carboxylic acid alongside one acid-labile tert-butyl ester enables a chemoselective two-directional derivatization sequence: (i) activate the free –COOH for amide or ester formation under neutral or basic conditions, then (ii) cleave the tert-butyl ester with TFA or HCl to reveal the second carboxylic acid . This orthogonal strategy is unavailable with symmetrical dimethyl or diethyl malonates and is less selective with methyl or ethyl half-esters, which require harsher basic hydrolysis for the second deprotection.

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